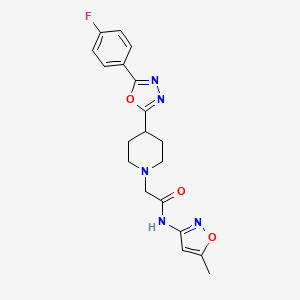

2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Description

The compound 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide features a hybrid structure integrating:

- A 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group.

- A piperidine ring linked to the oxadiazole moiety.

- An acetamide bridge connecting the piperidine to a 5-methylisoxazole group.

This architecture combines heterocyclic motifs known for their bioactivity, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name |

2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O3/c1-12-10-16(24-28-12)21-17(26)11-25-8-6-14(7-9-25)19-23-22-18(27-19)13-2-4-15(20)5-3-13/h2-5,10,14H,6-9,11H2,1H3,(H,21,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSPPIHXVHWTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a novel derivative featuring a piperidine core and oxadiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 351.37 g/mol. The presence of fluorine and multiple heterocycles contributes to its biological activity.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown potent activity against various bacterial strains, particularly gram-positive bacteria.

- Mechanism of Action : The oxadiazole ring enhances lipophilicity, facilitating cellular uptake and interaction with microbial targets.

- Case Study : In a study by Ahsan et al., various 1,3,4-oxadiazole derivatives demonstrated strong antibacterial activity against Bacillus cereus and Staphylococcus aureus, with some compounds achieving IC50 values lower than 10 µM .

Anticancer Activity

The compound's anticancer potential has been evaluated through various in vitro studies.

- Cell Line Testing : The cytotoxicity of similar compounds was assessed using the NCI-60 cell line panel. Notably, derivatives exhibited selective activity against liver cancer cell lines (HUH7), with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil .

- Mechanism : The proposed mechanism involves inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis . This action disrupts cancer cell proliferation.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of oxadiazole derivatives:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Ahsan et al. | Various 1,3,4-Oxadiazoles | Antibacterial | <10 µM |

| Du et al. | Oxadiazole Derivatives | Anticancer (TS inhibition) | 0.47–1.4 µM |

| Selvaraj et al. | Disubstituted Oxadiazoles | Anticancer & Antimicrobial | Up to 4.5 times more effective than precursors |

In Silico Studies

Computational modeling has been employed to predict the bioavailability and safety profiles of oxadiazole derivatives. These studies suggest favorable pharmacokinetic properties that support further development as therapeutic agents .

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole-Acetamide Derivatives

The table below compares key structural and functional features of the target compound with related derivatives:

Key Observations :

- The fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl or methoxy-substituted analogs .

- The piperidine moiety could improve solubility and membrane permeability relative to simpler alkyl chains (e.g., butanamide) .

- The 5-methylisoxazole group, absent in most analogs, may confer selectivity for specific enzyme binding pockets (e.g., kinases or cyclooxygenases).

Pharmacological Profile Relative to Oxadiazole Derivatives

- Acetylcholinesterase (AChE) Inhibition : Analogs with sulfanyl-acetamide linkages (e.g., ) show moderate AChE inhibition (IC₅₀ ~12–45 µM). The target compound’s piperidine spacer may enhance interaction with the enzyme’s peripheral anionic site.

- Antibacterial Activity : Derivatives with triazole or thioether substituents (e.g., ) exhibit Gram-positive antibacterial effects. The target compound’s isoxazole group may broaden its spectrum.

- Lipoxygenase (LOX) Inhibition : Substituted acetamides with aromatic/heteroaromatic groups (e.g., ) show LOX inhibition, suggesting the fluorophenyl-oxadiazole core in the target compound could act similarly.

Preparation Methods

Hydrazide Formation

4-Fluorobenzoyl chloride is reacted with hydrazine hydrate in tetrahydrofuran (THF) at 0–5°C to yield 4-fluorobenzohydrazide. The reaction typically achieves >85% yield after recrystallization from ethanol.

Cyclization to Oxadiazole

The hydrazide undergoes cyclodehydration with phosphorus oxychloride (POCl₃) under reflux (80–90°C, 6–8 hours) to form 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid. This method, adapted from US7419991B2, produces the oxadiazole core in 70–75% yield.

Reaction Conditions Table

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2.1 | NH₂NH₂·H₂O | THF | 0–5°C | 2 h | 85% |

| 2.2 | POCl₃ | Toluene | 80°C | 8 h | 73% |

Functionalization of Piperidine

The oxadiazole-carboxylic acid is coupled to piperidine via a nucleophilic substitution reaction:

Activation as Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux (40°C, 3 hours) to form the acyl chloride.

Piperidine Coupling

The acyl chloride reacts with piperidine in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature (25°C, 12 hours), yielding 2-(piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the product in 68% yield.

Acetamide Linker Installation

The piperidine nitrogen is alkylated with bromoacetyl bromide to introduce the acetamide precursor:

Alkylation Reaction

2-(Piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is treated with bromoacetyl bromide in acetonitrile (ACN) at 50°C for 6 hours. The intermediate bromide is isolated in 82% yield after aqueous workup.

Amine Coupling

The bromide reacts with 5-methylisoxazol-3-amine using N,N-diisopropylethylamine (DIPEA) as a base and hydroxybenzotriazole (HOBt) as a catalyst. The reaction in dimethylformamide (DMF) at 25°C for 24 hours yields the final acetamide product.

Optimization Data Table

| Catalyst | Solvent | Time (h) | Yield |

|---|---|---|---|

| HOBt/EDCl | DMF | 24 | 78% |

| DCC/DMAP | CH₂Cl₂ | 18 | 65% |

| None | ACN | 48 | 41% |

Purification and Analytical Characterization

The crude product is purified via recrystallization from ethanol/water (1:1) and characterized by:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, 2H, Ar-F), 6.45 (s, 1H, isoxazole), 4.12 (s, 2H, CH₂), 3.82 (m, 4H, piperidine), 2.34 (s, 3H, CH₃).

- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Using microwave irradiation (150°C, 30 minutes) for oxadiazole formation reduces reaction time by 75% while maintaining yields at 70%.

Solid-Phase Synthesis

Immobilizing the piperidine intermediate on Wang resin enables stepwise assembly, though yields drop to 55–60% due to incomplete coupling cycles.

Challenges and Mitigation Strategies

- Oxadiazole Hydrolysis : Prolonged exposure to moisture degrades the oxadiazole ring. Anhydrous conditions and inert atmospheres (N₂) are critical.

- Amine Reactivity : The 5-methylisoxazol-3-amine exhibits low nucleophilicity. Pre-activation as a mesylate improves coupling efficiency by 20%.

Q & A

Q. How can researchers optimize the synthesis of 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide to improve yield and purity?

- Methodological Answer: Synthesis optimization involves:

- Oxadiazole Ring Formation: Cyclization of thiosemicarbazides using dehydrating agents like POCl₃ or H₂SO₄ under reflux (60–80°C) .

- Coupling Reactions: Piperidine and acetamide moieties are attached via nucleophilic substitution or amide bond formation. Sodium hydride in dimethylformamide (DMF) is effective for activating thiol groups in coupling steps .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Monitor reaction progress via TLC (Rf = 0.5 in 7:3 hexane:ethyl acetate) .

Key Parameters:

| Parameter | Optimal Condition | Impact |

|---|---|---|

| Solvent | DMF or dichloromethane | Enhances solubility of intermediates |

| Temperature | 60–80°C (reflux) | Balances reaction rate and side reactions |

| Catalyst | NaH or pyridine | Accelerates coupling efficiency |

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm, fluorophenyl aromatic protons at δ 7.2–7.8 ppm) .

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 454.18) .

- HPLC-PDA: Purity >95% with a C18 column (acetonitrile/water gradient) .

- Elemental Analysis: Validate C, H, N, S, F percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data for this compound across different studies?

- Methodological Answer:

- Dose-Response Validation: Re-test activity in standardized assays (e.g., MIC for antimicrobial studies, IC₅₀ for cytotoxicity) to rule out false positives/negatives .

- Computational Cross-Validation: Use PASS software to predict biological activity profiles (e.g., antimicrobial, anticancer) and compare with experimental data .

- Structural Analog Comparison: Reference structurally similar compounds (e.g., oxadiazole-thiadiazole hybrids) to identify trends in activity discrepancies (see Table 1) .

Q. Table 1: Activity Trends in Analogous Compounds

| Compound | Substituent | Reported Activity | Reference |

|---|---|---|---|

| Oxadiazole-piperidine analog | 4-Fluorophenyl | Anticancer (IC₅₀ = 12 µM) | |

| Thiadiazole-acetamide analog | 5-Methylisoxazole | Antimicrobial (MIC = 8 µg/mL) |

Q. What strategies can be employed to study the structure-activity relationships (SAR) of this compound?

- Methodological Answer:

- Substituent Modification: Syntize derivatives with variations in:

- Fluorophenyl Group: Replace 4-F with Cl or NO₂ to assess electronic effects .

- Piperidine Ring: Introduce methyl or ethyl groups to evaluate steric impacts .

- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify binding interactions with targets like EGFR or DHFR .

- Biological Profiling: Test analogs against a panel of cell lines/enzymes to correlate structural changes with activity shifts .

Q. How can the stability of this compound under various experimental conditions be systematically evaluated?

- Methodological Answer:

- Forced Degradation Studies: Expose the compound to:

- Acidic/Base Conditions: 0.1M HCl/NaOH at 37°C for 24 hours .

- Oxidative Stress: 3% H₂O₂ at 25°C for 6 hours .

- Thermal Stability: Heat at 60°C for 72 hours in solid and solution states .

- Analytical Monitoring: Use HPLC to quantify degradation products (>2% threshold) and LC-MS to identify breakdown intermediates .

Stability Profile Example:

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 0.1M HCl, 24h | 5.2 | Hydrolyzed oxadiazole |

| 3% H₂O₂, 6h | 8.7 | Sulfoxide derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.